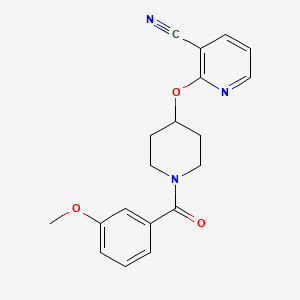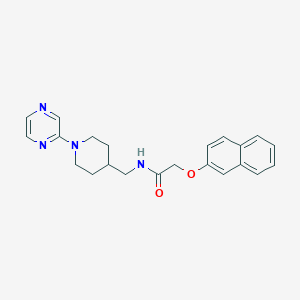
2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a methoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 3-methoxybenzoyl chloride and a suitable base.
Coupling with Nicotinonitrile: The final step involves coupling the piperidine intermediate with nicotinonitrile under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or nicotinonitrile derivatives.
Aplicaciones Científicas De Investigación
2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile may exhibit unique pharmacological properties due to the presence of the nicotinonitrile moiety, which can influence its binding affinity and specificity towards certain biological targets.
Propiedades
IUPAC Name |
2-[1-(3-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-2-4-14(12-17)19(23)22-10-7-16(8-11-22)25-18-15(13-20)5-3-9-21-18/h2-6,9,12,16H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDRNGIAEDMQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)

![2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2717127.png)

![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)




![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)
![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2717137.png)
![3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2717138.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
